3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol is a complex organic compound characterized by a spiro linkage between a benzopyran and a piperidine ring. This compound is notable for its unique structural features, which include a spiro junction at the 2 and 4 positions of the benzopyran and piperidine rings, respectively. The presence of a hydroxyl group at the 4-position of the piperidine ring further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Spiro Formation: The spiro linkage is introduced by reacting the benzopyran intermediate with a suitable piperidine derivative. This step often requires the use of strong bases or catalysts to facilitate the spirocyclization process.
Industrial Production Methods
Industrial production of 3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of efficient catalysts to ensure high reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and spiro linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol can be compared with other spiro compounds, such as:
Spiro[chromane-2,4’-piperidine]-4-one: Similar spiro linkage but with a ketone group instead of a hydroxyl group.
4-alkoxy-[1’-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4’-piperidine)]: Contains an alkoxy group and a cyclobutyl ring, showing different pharmacological properties.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with a chromane backbone, used in medicinal chemistry research.
The uniqueness of 3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol lies in its specific structural features, such as the hydroxyl group and the spiro linkage, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,11,14-15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACWOHWWWFUHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.